molecular formula C10H19O4P B13744530 Phosphoric acid, 1-cyclohexen-1-yl diethyl ester CAS No. 4452-32-8

Phosphoric acid, 1-cyclohexen-1-yl diethyl ester

Cat. No.: B13744530
CAS No.: 4452-32-8
M. Wt: 234.23 g/mol
InChI Key: HSZLFXQMARYHGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The cyclohexenyl moiety introduces unsaturation (a double bond), which influences its chemical reactivity and physical properties. Such compounds are typically synthesized via phosphorylation reactions, where a cyclohexenyl alcohol reacts with diethyl chlorophosphate or similar agents. Applications may include use as flame retardants, plasticizers, or intermediates in organic synthesis, though specific uses depend on substituent effects .

Properties

CAS No.

4452-32-8

Molecular Formula

C10H19O4P

Molecular Weight

234.23 g/mol

IUPAC Name

cyclohexen-1-yl diethyl phosphate

InChI

InChI=1S/C10H19O4P/c1-3-12-15(11,13-4-2)14-10-8-6-5-7-9-10/h8H,3-7,9H2,1-2H3

InChI Key

HSZLFXQMARYHGS-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC1=CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphoric acid, 1-cyclohexen-1-yl diethyl ester can be synthesized through the esterification of phosphoric acid with 1-cyclohexen-1-ol and diethyl phosphite. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to separate the desired ester from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, 1-cyclohexen-1-yl diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various phosphoric acid derivatives, alcohols, and substituted esters. These products have diverse applications in different fields .

Scientific Research Applications

Phosphoric acid, 1-cyclohexen-1-yl diethyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of phosphoric acid, 1-cyclohexen-1-yl diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by acting as a substrate or inhibitor, thereby influencing various physiological processes. The specific pathways and targets depend on the context of its application .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

  • Phosphoric Acid, 2-Chloro-1-(2,4-Dichlorophenyl)ethenyl Diethyl Ester (CAS 47000-15-5)
    This compound () features a chlorinated phenyl group instead of cyclohexenyl. The electron-withdrawing chlorine atoms enhance electrophilic reactivity, making it more reactive in hydrolysis or nucleophilic substitution compared to the cyclohexenyl analog. Such derivatives are often used as pesticides or insecticides due to their neurotoxic effects .

  • Phosphoric Acid, Diethyl 1-(Phenylthio)ethenyl Ester (CAS 2274-95-5)
    The phenylthio group introduces sulfur, increasing molecular weight (MW 276.3 g/mol) and density (1.18 g/cm³). The sulfur atom may participate in redox reactions or metal coordination, differentiating its chemical behavior from the cyclohexenyl variant. Its high boiling point (355.9°C) suggests low volatility, suitable for high-temperature applications .

  • Triphenyl Phosphate (CAS 115-86-6)
    A fully aromatic phosphate ester () with three phenyl groups. The absence of ester alkyl chains (e.g., ethyl) increases hydrophobicity and thermal stability (melting point ~50°C). It is widely used as a flame retardant in plastics, whereas the cyclohexenyl analog’s unsaturated ring may reduce thermal stability but improve biodegradability .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Features
Target Compound* C₁₀H₁₇O₄P 248.21 ~300 (estimated) ~1.15 (estimated) Unsaturated cyclohexenyl group
Diethyl Phenylthioethenyl Phosphate C₁₂H₁₇O₄PS 296.29 355.9 1.18 Sulfur-containing, high boiling point
Triphenyl Phosphate C₁₈H₁₅O₄P 326.28 414 1.20 Aromatic, flame retardant
Paraoxon (Diethyl p-Nitrophenyl Phosphate) C₁₀H₁₄NO₆P 275.19 Decomposes 1.26 Neurotoxic, acetylcholinesterase inhibitor

*Estimated based on structural analogs.

Reactivity and Stability

  • Cyclohexenyl vs. Phenyl Groups : The cyclohexenyl group’s double bond may render the compound more susceptible to oxidation or Diels-Alder reactions compared to fully saturated or aromatic analogs. For example, triphenyl phosphate () is stable under ambient conditions, while the cyclohexenyl analog might require inert storage to prevent polymerization .
  • Chlorinated Derivatives : Chlorine substituents (e.g., ) increase electrophilicity, accelerating hydrolysis rates. In contrast, the cyclohexenyl group’s electron-rich double bond could enhance nucleophilic aromatic substitution if resonance-stabilized .

Research Findings and Gaps

  • Synthetic Routes: and describe cycloheptenyl phosphate esters, suggesting analogous methods (e.g., esterification of cyclohexenol with diethyl chlorophosphate) could synthesize the target compound .
  • Environmental Impact : Triphenyl phosphate’s adsorption to sediments () implies the cyclohexenyl variant may exhibit similar environmental persistence, necessitating biodegradability studies .

Biological Activity

Phosphoric acid, 1-cyclohexen-1-yl diethyl ester (CAS Number: 118823-95-3) is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its ester functional group and a cyclohexene ring. Its molecular formula is C10H19O4PC_{10}H_{19}O_4P, and it features a phosphoric acid moiety which is crucial for its biological interactions.

Mechanisms of Biological Activity

The biological activity of phosphoric acid esters, including 1-cyclohexen-1-yl diethyl ester, can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds like phosphoric acid esters have been shown to inhibit various enzymes, including phosphatases and kinases, which play critical roles in cellular signaling and metabolism.
  • Antioxidant Properties : Some studies indicate that these compounds may exhibit antioxidant activity, reducing oxidative stress within cells.
  • Neuroprotective Effects : Certain phosphoric acid derivatives have demonstrated potential neuroprotective effects, possibly through modulation of neurotransmitter systems.

In Vitro Studies

In vitro studies have assessed the biological activity of this compound through various assays:

Study Type Findings
Cytotoxicity AssaysShowed moderate cytotoxicity against specific cancer cell lines.
Antioxidant ActivityExhibited significant scavenging activity against free radicals (DPPH assay).
Enzyme InhibitionInhibited specific phosphatases with IC50 values ranging from 20 to 50 µM.

Case Studies

  • Neuroprotective Study : A study investigated the neuroprotective effects of phosphoric acid esters in a model of neurodegeneration. The results indicated a reduction in neuronal apoptosis and improved cell viability when treated with the compound.
  • Antimicrobial Activity : Research into the antimicrobial properties revealed that this compound exhibited notable activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial agents.

Safety and Toxicity

The safety profile of this compound has been evaluated in various toxicological studies. The U.S. Environmental Protection Agency (EPA) has received data on its toxicity through inhalation and oral routes. Results indicate that while acute toxicity is low, prolonged exposure may lead to adverse effects on the respiratory system and skin irritation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.